1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine
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Overview
Description
1-[4-(2-Bromo-4-methylphenoxy)butyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a brominated methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine typically involves a multi-step process:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-bromo-4-methylphenoxybutyl bromide: The 2-bromo-4-methylphenol is reacted with 1,4-dibromobutane under basic conditions to form the intermediate.
Nucleophilic substitution: The intermediate is then reacted with pyrrolidine to form the final product, this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromo-4-methylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the hydrogenated derivative of the original compound.
Scientific Research Applications
1-[4-(2-Bromo-4-methylphenoxy)butyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(2-Chloro-4-methylphenoxy)butyl]pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-[4-(2-Fluoro-4-methylphenoxy)butyl]pyrrolidine: Contains a fluorine atom instead of bromine.
1-[4-(2-Iodo-4-methylphenoxy)butyl]pyrrolidine: Features an iodine atom instead of bromine.
Uniqueness: 1-[4-(2-Bromo-4-methylphenoxy)butyl]pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s chemical and physical properties, such as its boiling point, solubility, and reactivity in substitution reactions.
Properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-6-7-15(14(16)12-13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROKCLCUUNWILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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